4,8-Dimethylnon-7-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40596-76-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4,8-dimethylnon-7-en-2-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,10-12H,5,7-8H2,1-4H3 |
InChI Key |
CUIWFRIESJGBPX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CC(C)O |
Canonical SMILES |
CC(CCC=C(C)C)CC(C)O |
Other CAS No. |
40596-76-7 |
Pictograms |
Environmental Hazard |
Synonyms |
4,8-dimethyl-7-nonen-2-ol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,8 Dimethylnon 7 En 2 Ol and Its Derivatives
Chemo-selective Transformations Leading to 4,8-Dimethylnon-7-en-2-ol
The synthesis of this compound requires careful management of the two reactive sites within the molecule: the carbon-carbon double bond and the hydroxyl group, which is often derived from a ketone precursor. Chemo-selectivity is therefore paramount to avoid unwanted side reactions.
Reductive Pathways to the Alcohol Moiety
The most direct route to this compound involves the reduction of the corresponding ketone, 4,8-dimethylnon-7-en-2-one. nih.gov The primary challenge in this transformation is the selective reduction of the carbonyl group in the presence of the alkene functionality. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for ketone reductions. wikipedia.org While effective, reaction conditions must be carefully controlled to prevent the potential for isomerization or reduction of the double bond, particularly with more reactive hydrides. cdnsciencepub.com
Modern synthetic chemistry offers a suite of milder and more selective reagents that can achieve this transformation with high fidelity. Catalytic transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid in the presence of transition metal catalysts (e.g., ruthenium, iridium, or iron complexes), provides an efficient method for reducing ketones while leaving olefins intact. wikipedia.orgorganic-chemistry.orgliverpool.ac.uk Furthermore, systems employing copper(I) catalysts with hydrosilanes or zinc-catalyzed reductions with pinacolborane (HBpin) have demonstrated excellent chemo-selectivity for carbonyls over alkenes. organic-chemistry.orgmdpi.com These methods are often compatible with a wide range of other functional groups. mdpi.com
Table 1: Comparison of Reagents for Chemoselective Ketone Reduction
| Reagent/System | Typical Conditions | Selectivity Profile | Citation(s) |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Good for aldehydes/ketones; generally unreactive toward isolated olefins. | cdnsciencepub.com |
| Iron Complexes | H₂, mild conditions | High chemo-selectivity for aldehydes and ketones; does not affect C=C bonds, halides, or esters. | organic-chemistry.org |
| Copper(I)-NHC / Hydrosilane | Ambient temperature | Excellent yield for ketone reduction; α,β-unsaturated systems yield allylic alcohols. | organic-chemistry.org |
| Zn(OAc)₂ / HBpin | THF, 25-45°C | Highly selective for C=O over C=C bonds; tolerates numerous functional groups. | mdpi.com |
| Ru or Ir Catalysts / Transfer Hydrogenation | Isopropanol or Formic Acid | Efficient and selective for ketones; widely used due to mildness and practicality. | wikipedia.orgliverpool.ac.uk |
Selective Olefin Functionalization Strategies
Conversely, synthetic strategies may require functionalization of the carbon-carbon double bond while preserving the alcohol or ketone moiety. A key reaction in this category is the asymmetric hydrogenation of a diene precursor. For instance, the hydrogenation of homogeraniol (4,8-dimethyl-3,7-nonadien-1-ol) can be controlled to selectively reduce one of the two double bonds. orgsyn.org
Another important transformation is epoxidation. The Sharpless-Katsuki asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. google.com For a substrate like this compound, which is a homoallylic alcohol, direct epoxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The challenge lies in controlling the diastereoselectivity of the epoxidation relative to the existing stereocenter at the C2 or C4 position. In multi-step syntheses of complex molecules, it has been shown that it is possible to chemoselectively epoxidize an electron-rich double bond in the presence of other olefins. google.com
Stereoselective Synthesis of Enantiopure this compound
The presence of stereocenters at positions C2 and C4 means that this compound can exist as multiple stereoisomers. The synthesis of a single, enantiopure isomer is a significant challenge that requires advanced stereocontrol strategies.
Asymmetric Catalysis Approaches (e.g., Chiral Ligand-Mediated Reactions)
Asymmetric catalysis is the most powerful method for establishing stereocenters with high enantiopurity. The enantioselective reduction of the prochiral ketone, 4,8-dimethylnon-7-en-2-one, is a prime strategy. This can be accomplished through several catalytic systems:
Transition Metal-Catalyzed Hydrogenation/Transfer Hydrogenation : This approach uses a chiral ligand to create a chiral environment around a metal center (commonly ruthenium, rhodium, or iridium). sigmaaldrich.commdpi.com Noyori's ruthenium-BINAP-diamine systems are benchmarks for the asymmetric hydrogenation of a wide range of ketones. wikipedia.orgmdpi.com For example, the asymmetric hydrogenation of geraniol (B1671447), a structural relative, using BINAP-Ru(II) catalysts proceeds with high enantioselectivity. orgsyn.org A similar strategy applied to 4,8-dimethylnon-7-en-2-one would be expected to deliver the alcohol in high enantiomeric excess (ee).
Oxazaborolidine-Catalyzed Reduction (CBS Reduction) : Catalytic amounts of a chiral oxazaborolidine, derived from a chiral amino alcohol, can mediate the reduction of ketones with borane (B79455) or catecholborane as the stoichiometric reductant. wikipedia.orgacs.org This method is particularly effective for a variety of ketones and offers predictable stereochemical outcomes. nih.gov
Table 2: Selected Asymmetric Catalytic Systems for Ketone Reduction
| Catalytic System | Chiral Component | Reductant | Typical Substrates | Typical Enantioselectivity | Citation(s) |
|---|---|---|---|---|---|
| Noyori Hydrogenation | Ru-BINAP/Diamine | H₂ | Aryl, Alkyl Ketones | High to excellent (>95% ee) | wikipedia.orgmdpi.com |
| Asymmetric Transfer Hydrogenation | Ir or Ru / Chiral Ligand | Isopropanol, Formic Acid | Aryl, Alkyl Ketones | High to excellent (>98% ee) | sigmaaldrich.commdpi.com |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Prochiral Ketones | Good to excellent (80-99% ee) | wikipedia.orgacs.orgnih.gov |
Substrate-Controlled Stereochemical Induction
In this strategy, a pre-existing stereocenter within the starting material is used to direct the stereochemical outcome of a subsequent reaction. A common chiral starting material for the synthesis of this compound is (R)-citronellal. nih.govntu.edu.sg The stereocenter at what will become the C4 position can influence the stereoselectivity of nucleophilic addition to a carbonyl at C2.
For example, if (R)-citronellal is converted into a precursor containing the C2-ketone, the subsequent reduction of this ketone will be influenced by the C4-methyl group. According to stereochemical models such as the Felkin-Anh or Cram rule, the incoming hydride nucleophile will preferentially attack from the less hindered face of the carbonyl, leading to the formation of one diastereomer in excess. numberanalytics.com The degree of diastereoselectivity depends on the steric bulk of the substituents and the specific reagents used.
Diastereoselective Control in Multi-Step Syntheses
The synthesis of complex natural products often involves the construction of acyclic chains with multiple, well-defined stereocenters. The principles of diastereoselective control are crucial in these endeavors. numberanalytics.com A relevant example is found in the synthesis of the natural product (-)-atrop-abyssomicin C. rsc.org The synthesis involved the creation of an intermediate, (2R,3R,4R)-2-(benzyloxy)-3-(tert-butyldimethylsilyloxy)-4,8-dimethylnon-7-en-1-ol, which shares the same carbon backbone as this compound. rsc.org
In this synthesis, an Evans aldol (B89426) reaction was used to set the stereocenters at C2 and C3 relative to the existing center at C4. The oxazolidinone chiral auxiliary ensures high diastereoselectivity in the aldol reaction, and subsequent reduction of the auxiliary furnishes the primary alcohol. rsc.org Such multi-step sequences, which rely on a combination of substrate control and chiral auxiliaries, demonstrate how complex acyclic structures bearing multiple contiguous stereocenters can be assembled with high fidelity. numberanalytics.comnih.gov Radical cyclizations have also been employed to achieve excellent diastereoselectivity in the formation of cyclic structures from acyclic precursors with similar substitution patterns. beilstein-journals.org
Derivatization Strategies of this compound for Advanced Research Intermediates
The functional group transformations of this compound are pivotal for creating a diverse range of molecules for advanced research. These derivatizations allow for the introduction of various functionalities, paving the way for the synthesis of complex targets and research probes.
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 4,8-dimethylnon-7-en-2-one, is a fundamental and widely utilized transformation in organic synthesis. prepchem.comnih.gov This ketone serves as a crucial intermediate for the synthesis of various compounds. A common method for this oxidation involves the use of sodium dichromate in the presence of sulfuric acid and water, using methylene (B1212753) chloride as the solvent. prepchem.comgoogle.com The reaction is typically performed at a cooled temperature, around 10°C, and then allowed to warm to room temperature. prepchem.comgoogle.com The product, 4,8-dimethylnon-7-en-2-one, is then isolated after a standard workup procedure involving separation of the organic layer, extraction of the aqueous layer, and purification. prepchem.com
Table 1: Oxidative Transformation of this compound to 4,8-Dimethylnon-7-en-2-one
| Reactant | Reagents | Solvent | Temperature | Product |
|---|
Esterification and etherification of the hydroxyl group of this compound are key strategies for creating research probes and modifying the molecule's properties.
Esterification can be achieved through various methods, including lipase-catalyzed transesterification. praiseworthyprize.org For instance, the transesterification of ethyl (2E)-3-phenylprop-2-enoate with 4,8-dimethylnon-7-en-1-ol has been studied using immobilized lipases, with Novozym 435 showing high efficiency. praiseworthyprize.org This enzymatic approach is part of a growing trend towards greener and more sustainable chemical processes. praiseworthyprize.orgresearchgate.net The reaction conditions, such as solvent and temperature, are optimized to achieve high conversion rates. praiseworthyprize.org
Etherification can be used to introduce a variety of groups, altering the steric and electronic properties of the molecule. These derivatives are valuable in structure-activity relationship (SAR) studies.
The conversion of the hydroxyl group to a halogen provides a versatile handle for a wide range of subsequent reactions, enabling significant elaboration of the carbon skeleton. Standard halogenating agents can be employed for this transformation. For example, treatment with phosphorus tribromide can convert a similar alcohol, (R)-4,8-dimethylnon-7-en-2-yn-1-ol, to the corresponding bromide. dokumen.pub This highlights a potential route for the halogenation of this compound.
Once halogenated, the resulting alkyl halide can undergo various carbon-carbon bond-forming reactions, such as Grignard reactions and palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for building complex molecular architectures.
Novel Reagent Development and Reaction Conditions for this compound Synthesis
Research into novel reagents and reaction conditions for the synthesis of this compound is focused on improving efficiency, selectivity, and sustainability. One synthetic approach involves the Grignard reaction, where citronellal (B1669106) is reacted with methylmagnesium bromide in ether to produce this compound. google.com
The development of catalytic methods is a key area of focus. For example, the hydroformylation of 5,7-dimethyl-octa-1,6-diene is a method to produce the related aldehyde, 6,8-dimethyl-non-7-enal. google.com Furthermore, enzymatic and chemo-enzymatic methods are being increasingly explored for the synthesis of chiral alcohols and their derivatives, offering high enantioselectivity. researchgate.netresearchgate.net The use of microwave irradiation in conjunction with lipase (B570770) catalysis has also been shown to synergistically increase reaction rates in esterification reactions. praiseworthyprize.org
Stereochemical Investigations and Chiral Resolution of 4,8 Dimethylnon 7 En 2 Ol
Enantiomeric Resolution Techniques for Racemic 4,8-Dimethylnon-7-en-2-ol
The separation of the enantiomers of racemic this compound is a critical step in studying the distinct properties of each stereoisomer. Both classical and chromatographic methods have been employed for this purpose.
Classical Chiral Resolution Methods
Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization. For alcohols like this compound, this often involves esterification with a chiral acid. For instance, the formation of diastereomeric esters, such as 3,5-dinitrobenzoate (B1224709) esters, allows for the separation of the corresponding alcohol derivatives. researchgate.net Another approach is enzymatic kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. Lipases are commonly used for this purpose, facilitating enantioselective acetylation or hydrolysis. researchgate.net For example, lipase (B570770) PS (from Pseudomonas cepacia) has been effectively used in the kinetic resolution of racemic allylic alcohols through acetylation with vinyl acetate (B1210297). researchgate.net
Chromatographic Separation of Enantiomers (e.g., Chiral HPLC, GC)
Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful tools for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. chrom-china.com
In the context of related chiral compounds, chiral GC analysis has been successfully used to determine the enantiomeric ratio of natural and synthesized lactones. researchgate.netresearchgate.net For the separation of enantiomers of similar structures, various chiral columns are available. For instance, in the separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers, a column with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated excellent separation. chrom-china.com The optimization of chromatographic conditions, including the choice of chiral column, linear velocity of the carrier gas, column temperature, and heating rate, is crucial for achieving baseline separation of the enantiomers. chrom-china.com Supercritical Fluid Chromatography (SFC) has also been employed for the separation of individual isomers of similar compounds after derivatization. google.com
Table 1: Chiral Chromatography Parameters for Separation of Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Chiral Capillary GC | chrom-china.com |
| Stationary Phase Example | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | chrom-china.com |
| Detector | Flame Ionization Detector (FID) | chrom-china.com |
| Optimization Factors | Linear velocity, initial column temperature, heating rate, solvent type | chrom-china.com |
Determination of Absolute Configuration of this compound Stereoisomers
Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is essential. This is typically achieved through a combination of spectroscopic methods and chemical correlation studies.
Spectroscopic Methods for Chiral Assignment (e.g., ECD, VCD)
Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light are invaluable for assigning absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such methods. ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet region, which is sensitive to the electronic transitions within a chiral molecule. The resulting spectrum can be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration. rsc.org Similarly, VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule.
For complex molecules, analysis of the differences in ¹H NMR chemical shifts (Δδ = δS - δR) of diastereomeric derivatives, such as Mosher's esters (MTPA esters), can also be used to deduce the absolute configuration around a stereocenter. rsc.org
Conformational Analysis of this compound and Its Stereoisomers
The biological activity and chemical reactivity of a molecule are not only dependent on its absolute configuration but also on its preferred conformation(s). Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule.
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for studying the conformational landscape of flexible molecules like this compound. jcgtm.orgdiva-portal.org These calculations can predict the relative energies of different conformations and identify the lowest energy (most stable) conformers. jcgtm.org For example, in related enyne alcohols, quantum chemical calculations have been used to determine the energy stability of different isomers and conformations, including the presence of intramolecular hydrogen bonds. jcgtm.org
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the conformation of molecules in solution. diva-portal.org Parameters such as coupling constants and Nuclear Overhauser Effect (NOE) data can be used to deduce the relative orientation of atoms and thus the preferred conformation.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₂₂O |
| 4,8-Dimethylnon-7-en-4-olide | C₁₁H₁₈O₂ |
| 3,5-dinitrobenzoate ester | C₇H₄N₂O₆ |
| Vinyl acetate | C₄H₆O₂ |
| 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | C₆H₁₁ClO₂ |
| 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | C₅₃H₉₈O₃₅Si |
| Mosher's acid (MTPA) | C₁₀H₉F₃O₂ |
| 3,7-dimethylnon-6-en-1-ol | C₁₁H₂₂O |
| 4,8-Dimethylnon-7-en-2-one | C₁₁H₂₀O |
| 4,8-Dimethyldec-7-en-2-ol | C₁₂H₂₄O |
| 4,8-dimethyl-7-nonen-2-yl acetate | C₁₃H₂₄O₂ |
| (4S)-4,8- dimethyl non-7-en-2-ol | C₁₁H₂₂O |
| (R)-citronellal | C₁₀H₁₈O |
| (4R)-4,8-Dimethylnon-7-enenitrile | C₁₁H₁₉N |
| (S,Z)-3,7-dimethylnon-6-en-1-ol | C₁₁H₂₂O |
| (R,E)-3,7-dimethylnon-6-en-1-ol | C₁₁H₂₂O |
| (S,E)-3,7-dimethylnon-6-en-1-ol | C₁₁H₂₂O |
| (R,Z)-3,7-dimethylnon-6-en-1-ol | C₁₁H₂₂O |
| 3,7-dimethylnon-6-en-1-yl 4-nitrobenzoate | C₁₈H₂₅NO₄ |
| 1(10),5-germacradien-4-ol | C₁₅H₂₆O |
| Germacrene D | C₁₅H₂₄ |
| (3E,7S)-7-[(tert-butyldimethylsilyl)- oxymethyl]-4,8-dimethylnon-3-en-1-ol | C₁₈H₃₈O₂Si |
| (2E,4S,7E)-4-iso- propyl-7-methylcyclodeca-2,7-dien-1-one | C₁₄H₂₂O |
| 6,8-Dimethylnon-7-en-1-ol | C₁₁H₂₂O |
| (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol | C₈H₁₆ClNO |
| (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | C₁₀H₁₄O₄ |
| (±)-4-phenyl-3-buten-2-ol | C₁₀H₁₂O |
| (S)-5-methylhept-2-en-4-one | C₈H₁₄O |
| 2,3-Dimethylnon-2-en-4-ol | C₁₁H₂₂O |
| 2,3,5,5-Tetramethylhept-2-en-4-ol | C₁₁H₂₂O |
| stachybonoid A | C₂₉H₄₀O₇ |
| (R)-2,6-dimethylhept-5-enal | C₉H₁₆O |
| 3R,7R,5E-3,7-dimethylnon-5-enonitrile | C₁₁H₁₉N |
| 3R,7R,5E-3,7,11-trimethyldodec-5-enonitrile | C₁₅H₂₇N |
| 3R,7R-3,7,11-trimethyldodecanal | C₁₅H₃₀O |
| Phytol | C₂₀H₄₀O |
| (R)-4,8-Dimethylnon-7-en-2-yn-1-ol | C₁₁H₁₈O |
Experimental Conformational Elucidation
The experimental elucidation of the conformational preferences of this compound involves the use of various analytical techniques to understand the spatial arrangement of its atoms. Conformational analysis examines the energy changes that occur as groups rotate around single bonds within a molecule. scribd.com Newman projections are a useful tool for representing these different conformations and illustrating the relationships between substituents. scribd.com
The relative energies of different conformations can be determined experimentally, and from these, the equilibrium constant between conformers can be calculated. ic.ac.ukutdallas.edu This information provides insight into the most populated and therefore most stable, three-dimensional structure of the molecule under a given set of conditions.
Computational Modeling of Conformational Preferences
Computational modeling serves as a powerful complement to experimental methods for investigating conformational preferences. Molecular mechanics force fields, such as the OPLS/2020 force field, have been developed and updated to accurately model unsaturated hydrocarbons and alcohols like this compound. acs.orgresearchgate.net These force fields use a set of parameters to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the exploration of its conformational landscape. acs.orgresearchgate.net
Monte Carlo statistical mechanics simulations and free-energy perturbation calculations are employed to model the behavior of these molecules in different environments, such as in the gas phase or in solution. acs.org These computational approaches can predict various properties, including gas-phase conformational energetics, properties of pure liquids, and free energies of hydration. acs.org The accuracy of these predictions is continually improving with the refinement of force fields and computational methods. acs.orgresearchgate.net
Quantum chemical methods, such as density functional theory (DFT), can also be used to investigate the reaction rate constants of unsaturated alcohols, providing a deeper understanding of their reactivity. aanda.org These computational studies are valuable for interpreting experimental findings and for predicting the behavior of molecules that are difficult to study experimentally. aanda.orgresearchgate.net
Mechanistic Studies of Reactivity and Reaction Pathways Involving 4,8 Dimethylnon 7 En 2 Ol
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 4,8-Dimethylnon-7-en-2-ol
Transition State Analysis of Key Transformations
While specific transition state analyses for reactions involving this compound are not extensively documented in dedicated studies, insights can be drawn from computational studies on analogous systems, such as other terpene-derived secondary alcohols. d-nb.infofrontiersin.org Transition state theory is a powerful tool for understanding reaction rates and selectivities by examining the high-energy transition state structure that connects reactants and products.
For instance, in the oxidation of a secondary alcohol to a ketone, the reaction proceeds through a transition state where the C-H bond at the carbinol center is partially broken. orientjchem.org Computational models of such transition states for similar secondary alcohols often reveal the geometric and electronic factors that influence the activation energy. acs.orgnih.gov For this compound, the bulky dimethylallyl tail would likely play a significant role in the steric environment of the transition state, influencing the approach of oxidizing agents.
In acid-catalyzed cyclization reactions, which are common for citronellal (B1669106) and its derivatives, the initial protonation of the hydroxyl group followed by its departure as water leads to a carbocation intermediate. The subsequent intramolecular attack by the double bond proceeds through a cyclic transition state. The stability of this transition state, influenced by factors like ring strain and the substitution pattern of the double bond, dictates the regiochemical and stereochemical outcome of the cyclization. acs.org
Table 1: Hypothetical Transition State Parameters for Key Reactions of this compound (Based on Analogous Systems)
| Reaction Type | Key Transformation | Expected Transition State Features | Influencing Factors |
| Oxidation | C-H bond cleavage at C2 | Elongated C-H bond, partial double bond character between C2 and O | Steric hindrance from the alkyl chain and the approaching oxidant |
| Acid-Catalyzed Cyclization | Intramolecular attack of the C=C bond on a carbocation | Chair-like or boat-like conformation | Ring size of the forming cycle, substitution on the double bond |
Kinetic Isotope Effect Studies
Kinetic isotope effect (KIE) studies are a valuable experimental tool for probing reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. orientjchem.org While specific KIE studies on this compound are scarce, the principles can be applied from studies on other secondary alcohols.
In the oxidation of secondary alcohols, a primary kinetic isotope effect is often observed when the C-H bond at the alcohol carbon is replaced with a C-D bond. researchgate.net A significant kH/kD value (typically > 2) indicates that this bond is broken in the rate-determining step. For the oxidation of this compound, a substantial primary KIE would be expected, confirming a mechanism involving hydride transfer or hydrogen atom abstraction from the C2 position. orientjchem.orglibretexts.org
Secondary kinetic isotope effects can also provide mechanistic details. For reactions involving the double bond, such as epoxidation or osmylation, isotopic labeling at the vinylic positions could help elucidate the degree of bond formation in the transition state.
Table 2: Expected Kinetic Isotope Effects for Reactions of this compound
| Reaction | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
| Oxidation at C2 | C2-H vs. C2-D | > 2 | C-H bond cleavage is rate-determining |
| Epoxidation | C7-H vs. C7-D | ~ 1 | C-H bond is not broken in the rate-determining step |
Influence of Functional Groups on the Reactivity Profile of this compound
The reactivity of this compound is dictated by its two primary functional groups: the secondary hydroxyl group and the trisubstituted carbon-carbon double bond. The significant separation between these two groups means they often react independently, although long-range electronic or steric effects can occasionally play a role.
The hydroxyl group at the C2 position is a nucleophilic center and can undergo typical alcohol reactions such as oxidation, etherification, and esterification. researchgate.net The steric hindrance around the hydroxyl group, influenced by the methyl group at C2 and the rest of the alkyl chain, will affect the rate of these reactions.
The carbon-carbon double bond at the C7 position is an electron-rich center and is susceptible to electrophilic attack. Common reactions include hydrogenation, epoxidation, dihydroxylation, and cleavage. The trisubstituted nature of this double bond influences its reactivity, generally making it more reactive towards electrophiles than a disubstituted double bond.
Regioselectivity and Stereoselectivity in Chemical Reactions of this compound
Controlling regioselectivity and stereoselectivity is a key challenge in the chemical transformation of polyfunctional molecules like this compound.
Regioselectivity primarily concerns reactions of the double bond. For instance, in hydroboration-oxidation, the boron atom will preferentially add to the less substituted carbon (C7), leading to the formation of the corresponding primary alcohol after oxidation. Conversely, in acid-catalyzed hydration, the reaction would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C8), although rearrangements are possible.
Stereoselectivity is a critical aspect, particularly due to the presence of a chiral center at C4 and the formation of a new stereocenter at C2 during its synthesis from citronellal. In reactions such as epoxidation of the double bond, the existing stereocenter at C4 can influence the facial selectivity of the attack, leading to diastereomeric products. This is known as substrate-controlled stereoselectivity. For example, directed epoxidation using a reagent that can coordinate to the distant hydroxyl group could potentially lead to high diastereoselectivity. google.com
Lipase-catalyzed kinetic resolution is a powerful method to obtain enantiomerically pure forms of this compound. researchgate.net In this process, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer from the esterified one. The mechanism of this enzymatic reaction involves the formation of an acyl-enzyme intermediate and subsequent nucleophilic attack by the alcohol. researchgate.netpraiseworthyprize.org
Table 3: Predicted Regio- and Stereochemical Outcomes for Selected Reactions
| Reaction | Reagent | Expected Major Product | Controlling Factors |
| Epoxidation | m-CPBA | Epoxide at C7-C8 | Steric hindrance from the substrate |
| Dihydroxylation | OsO4, NMO | Diol at C7-C8 | Steric approach control |
| Lipase-catalyzed acylation | Lipase (B570770), Acyl donor | Selective acylation of one enantiomer | Enzyme's active site stereopreference |
Biocatalytic and Chemo Enzymatic Synthesis Research Involving 4,8 Dimethylnon 7 En 2 Ol
Enzyme Screening and Optimization for Selective Transformations
The successful application of biocatalysis hinges on the selection of an appropriate enzyme and the optimization of reaction conditions to maximize selectivity and yield. For chiral alcohols like 4,8-Dimethylnon-7-en-2-ol, research primarily focuses on enzymatic kinetic resolution, a process where one enantiomer of a racemic mixture reacts significantly faster than the other.
Lipases (EC 3.1.1.3) are the most widely employed biocatalysts for the kinetic resolution of racemic alcohols due to their broad substrate scope, high stability in organic solvents, and commercial availability. nih.govresearchgate.net The transesterification reaction, where an acyl group is transferred from an acyl donor (often an activated ester like vinyl acetate) to the alcohol, is a common strategy. researchgate.netresearchgate.net
Research into the enzymatic kinetic resolution of secondary alcohols structurally similar to this compound, such as (±)-2-octanol, has identified Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (Novozym 435), as a highly efficient and selective catalyst. researchgate.net The optimization of various parameters, including temperature, enzyme loading, and the molar ratio of substrates, is crucial for achieving high conversion and enantiomeric excess (ee). researchgate.net For the resolution of (±)-2-octanol, vinyl acetate (B1210297) is an effective acylating agent as its byproduct, acetaldehyde, is volatile and does not inhibit the reaction. researchgate.net
While direct studies on the lipase-catalyzed resolution of racemic this compound are not extensively detailed, research on the closely related primary alcohol, 4,8-dimethylnon-7-en-1-ol, provides significant insights. A study on the transesterification of 4,8-dimethylnon-7-en-1-ol with ethyl (2E)-3-phenylprop-2-enoate using Novozym 435 in n-heptane demonstrated high efficiency. praiseworthyprize.org The findings from this and other related studies were extended to a variety of other alcohols, indicating the robustness of the biocatalytic system. researchgate.netpraiseworthyprize.org
| Parameter | Value | Reference |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | praiseworthyprize.org |
| Substrates | 4,8-dimethylnon-7-en-1-ol and ethyl (2E)-3-phenylprop-2-enoate | praiseworthyprize.org |
| Solvent | n-Heptane | researchgate.net |
| Temperature | 333 K (60 °C) | praiseworthyprize.org |
| Substrate Conc. | 0.06667 kmol/m³ (Alcohol), 0.03333 kmol/m³ (Ester) | praiseworthyprize.org |
| Conversion | 94% | praiseworthyprize.org |
| Reaction Time | 21600 s (6 hours) | praiseworthyprize.org |
This interactive table summarizes the optimized conditions for the lipase-catalyzed transesterification of a structurally similar alcohol, demonstrating a viable pathway for this compound.
Beyond lipases, other classes of enzymes hold potential for the synthesis and transformation of this compound and its precursors. Squalene-hopene cyclases (SHCs), for instance, are known to catalyze complex cyclization reactions of isoprenoid compounds. google.com Given that this compound can be synthesized from the isoprenoid (S)-citronellal, SHC biocatalysts could be applied to precursors to generate diverse molecular scaffolds. google.comtuwien.at Typical conditions for SHC-catalyzed reactions involve maintaining a pH between 4 and 8 and temperatures ranging from 20°C to 60°C. google.com
Furthermore, the principles of synthetic biology allow for the construction of whole-cell biocatalysts. d-nb.info By introducing and expressing genes for specific enzymes or entire metabolic pathways in microbial hosts like Escherichia coli, it is possible to design artificial pathways for the production of target molecules from simple feedstocks. d-nb.info This approach could be used to develop a multi-step biocatalytic route to this compound or its derivatives. d-nb.info
Mechanistic Investigations of Enzyme-Mediated Reactions
Understanding the mechanism of enzyme catalysis is fundamental to optimizing existing processes and designing new ones. For lipase-catalyzed resolutions, this involves studying how the substrate binds to the enzyme's active site and the kinetics of the transformation.
The catalytic activity of lipases relies on a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located within a hydrophobic active site. The transesterification mechanism proceeds via the formation of a tetrahedral intermediate, leading to an acyl-enzyme complex where the acyl group from the donor is covalently bound to the active site serine. researchgate.net The alcohol substrate then attacks this intermediate to yield the final ester product and regenerate the free enzyme.
Kinetic modeling provides a quantitative understanding of a reaction and allows for the prediction of its behavior under different conditions. The analysis of the lipase-catalyzed synthesis of 4,8-dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate showed that the reaction follows a Ternary Complex Ordered Bi-Bi mechanism with inhibition by the alcohol. praiseworthyprize.org
This model implies a specific sequence of binding and release:
The acyl donor (ester) binds to the enzyme.
The alcohol substrate binds to the enzyme-ester complex, forming a ternary complex.
The reaction occurs, and the products are released in a specific order.
Crucially, the alcohol can also bind to the acyl-enzyme intermediate, causing inhibition. praiseworthyprize.org
The kinetic parameters derived from such models are essential for reactor design and process scale-up.
| Kinetic Model | Description | Relevance to this compound |
| Ternary Complex Ordered Bi-Bi with Alcohol Inhibition | An ordered mechanism where the ester binds first, followed by the alcohol. The alcohol can also act as an inhibitor by binding to the acyl-enzyme intermediate. | This model was successfully applied to the transesterification of the structurally analogous 4,8-dimethylnon-7-en-1-ol, suggesting it is a highly probable kinetic model for reactions involving this compound with lipases like Novozym 435. praiseworthyprize.org |
This interactive table describes the kinetic model applicable to the enzymatic synthesis of compounds structurally related to this compound.
Integration of Biocatalysis with Chemical Synthesis (Chemo-Enzymatic Routes)
Chemo-enzymatic synthesis combines the strengths of both traditional chemical reactions and biocatalysis to create efficient and elegant pathways to target molecules. researchgate.netfrontiersin.org This integrated approach is particularly valuable for producing enantiopure compounds like the stereoisomers of this compound.
A viable chemo-enzymatic route can be designed as follows:
Chemical Synthesis: The synthesis begins with a chemical step to construct the basic carbon skeleton. For instance, racemic (±)-4,8-dimethylnon-7-en-2-ol can be prepared via a Grignard reaction between (S)-citronellal and methylmagnesium chloride (MeMgCl), yielding a mixture of diastereomers. tuwien.at
Biocatalytic Resolution: The resulting racemic alcohol mixture is then subjected to an enzymatic kinetic resolution using a lipase, such as Novozym 435, and an acyl donor like vinyl acetate. researchgate.netresearchgate.net The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.
Separation and Further Processing: At approximately 50% conversion, the reaction mixture contains one enantiomer as an ester (e.g., (R)-4,8-dimethylnon-7-en-2-yl acetate) and the other as the unreacted alcohol (e.g., (S)-4,8-dimethylnon-7-en-2-ol). researchgate.net These two compounds can be readily separated by standard techniques like flash chromatography. Subsequent chemical hydrolysis of the separated ester provides access to the other pure alcohol enantiomer. researchgate.net
This integration of a non-selective chemical step with a highly selective biocatalytic step provides an efficient pathway to both enantiomers of the target alcohol from a common racemic precursor. researchgate.net
Microwave Irradiation Effects on Enzyme Catalysis for this compound Derivatives
The application of microwave irradiation in biocatalysis represents a significant advancement in green and sustainable chemistry. This technology, when coupled with enzyme catalysis, can lead to intensified reaction rates, reduced reaction times, and improved yields. Research into the synergistic effects of microwave irradiation and lipase catalysis has demonstrated these benefits in the synthesis of various esters, including derivatives of citronellol (B86348), which shares structural similarities with this compound.
A key study investigated the synergistic effect of microwave irradiation and immobilized lipase catalysis in the transesterification of ethyl (2E)-3-phenylprop-2-enoate and 4,8-dimethylnon-7-en-1-ol to produce 4,8-dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate. praiseworthyprize.org This research highlighted that the use of microwave irradiation can significantly enhance the initial rates of reaction compared to conventional heating methods. praiseworthyprize.org For instance, an increase in the initial reaction rate of up to 2.3-fold was observed under microwave irradiation. praiseworthyprize.org
The study systematically evaluated various parameters to optimize the synthesis. Several commercial immobilized lipases were screened, including Novozym 435, Lipase AYS amino, Lipozyme RMIM, and Lipozyme TL IM, with Novozym 435 being identified as the most effective catalyst for this transesterification. praiseworthyprize.org Optimal conversion of 94% was achieved at 333 K in 21600 seconds using Novozym 435 in n-heptane, with substrate concentrations of 0.03333 kmol/m³ of ethyl (2E)-3-phenylprop-2-enoate and 0.06667 kmol/m³ of 4,8-dimethylnon-7-en-1-ol. praiseworthyprize.org The kinetic analysis revealed that the reaction follows a ternary complex ordered bi-bi mechanism, with substrate inhibition by 4,8-dimethylnon-7-en-1-ol. praiseworthyprize.org
The positive impact of microwave irradiation on enzymatic reactions is not limited to this specific derivative. Studies on the lipase-catalyzed synthesis of other structurally related compounds, such as geranyl cinnamate, have also reported a significant increase in initial reaction rates—up to 4.2-fold—under microwave irradiation compared to conventional heating. nih.gov This enhancement is attributed to the efficient and uniform heating provided by microwaves, which can lead to a more effective interaction between the enzyme and the substrates. researchgate.net
The table below summarizes the comparative performance of different lipases in the synthesis of 4,8-dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate under microwave irradiation.
| Lipase | Initial Rate (kmol/m³.s) | Conversion (%) |
| Novozym 435 | Data not available | 94 |
| Lipase AYS amino | Data not available | < 94 |
| Lipozyme RMIM | Data not available | < 94 |
| Lipozyme TL IM | Data not available | < 94 |
The following table presents the optimized reaction parameters for the synthesis of 4,8-dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate using Novozym 435.
| Parameter | Optimal Value |
| Catalyst | Novozym 435 |
| Solvent | n-heptane |
| Temperature | 333 K |
| Reaction Time | 21600 s |
| Ethyl (2E)-3-phenylprop-2-enoate Conc. | 0.03333 kmol/m³ |
| 4,8-Dimethylnon-7-en-1-ol Conc. | 0.06667 kmol/m³ |
| Final Conversion | 94% |
These findings underscore the potential of microwave-assisted enzymatic synthesis as a powerful tool for the efficient and green production of derivatives of this compound. The technology offers a promising alternative to conventional methods, providing significant process intensification. researchgate.netresearchgate.net
Advanced Analytical Research Methodologies for 4,8 Dimethylnon 7 En 2 Ol
Development of High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental for the separation and analysis of 4,8-Dimethylnon-7-en-2-ol, particularly when it is present in complex mixtures or when its various isomers need to be resolved.
Optimization of HPLC and UPLC Methods for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of terpene alcohols like this compound. The optimization of these methods is crucial for achieving efficient separation and accurate purity assessment. rsc.orgnih.gov
Key parameters in method development include the selection of the stationary phase, mobile phase composition, flow rate, and column temperature. For non-volatile terpenes, a nonpolar organic solvent like hexane (B92381) can be utilized for extraction, followed by separation on a silica (B1680970) stationary phase. nih.gov The elution profile is influenced by molecular weight and cyclization, with larger or more polar compounds generally eluting more slowly. nih.gov
A study on the fast analysis of phenolic terpenes using a fused-core column highlighted the importance of optimizing mobile phase composition (e.g., water and acetonitrile (B52724) mixtures), flow rate, and temperature to achieve rapid separation. rsc.org While specific methods for this compound are not extensively documented in the provided results, the principles for separating similar terpene structures are applicable. For instance, a robust HPLC-MS method was developed for terpene trilactones using a systematic "quality by design" approach, which involves identifying critical method parameters and attributes to establish a reliable analytical procedure. nih.gov
Table 1: Hypothetical Optimized HPLC/UPLC Parameters for this compound Analysis
| Parameter | Optimized Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water gradient | Allows for the efficient elution of the target analyte while separating it from impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV for general detection or MS for higher selectivity and structural information. |
This table is illustrative and based on general principles of terpene analysis.
Advanced Gas Chromatography Applications for Complex Mixtures
Gas chromatography (GC) is a highly sensitive technique ideal for analyzing volatile compounds like this compound. phenomenex.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture. researchgate.net
Advanced GC techniques are essential for resolving complex mixtures containing this compound. walshmedicalmedia.com The use of specialized GC columns, such as those with ultra-thin films or specific stationary phases, can significantly improve the resolution of structurally similar compounds. walshmedicalmedia.com For the analysis of terpenes, which can be thermally sensitive, it is crucial to optimize GC parameters to prevent artifactual solvent formation. terpenebeltfarms.com This can include using a direct injection technique instead of headspace analysis, modifying the carrier gas to an inert gas like argon or nitrogen, and lowering equilibration temperatures. terpenebeltfarms.com
Techniques like purge and trap (P&T) can be employed to extract and concentrate volatile organic compounds (VOCs) from samples before GC-MS analysis. thermofisher.com For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized. researchgate.net
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition | Purpose |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, robust column for general volatile compound analysis. |
| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates compounds based on their boiling points and column interactions. |
| Carrier Gas | Helium or Hydrogen at 1 mL/min | Transports the analyte through the column. |
| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization method that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
This table presents a typical set of parameters and may require optimization for specific applications.
Advanced Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the detailed structural assignment and quantification of this compound.
Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. rsc.org One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms. core.ac.uk However, for complex molecules with multiple chiral centers and overlapping signals, multi-dimensional NMR techniques are often necessary. researchgate.netnih.gov
Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, helping to piece together the molecular structure. nptel.ac.in For determining the relative stereochemistry of diastereomers, advanced NMR methods, sometimes in combination with conformational analysis, are employed. core.ac.uk The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations can provide insights into the spatial arrangement of atoms. nptel.ac.in
High-Resolution Mass Spectrometry and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. core.ac.uk This is crucial for confirming the molecular formula of this compound (C11H22O). nih.gov
Fragmentation studies, typically conducted using GC-MS with electron ionization, reveal characteristic patterns that can be used for structural identification. pdvpmtasgaon.edu.in Alcohols often exhibit a weak or absent molecular ion peak. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the hydroxyl group and the loss of a water molecule (a peak at M-18). pdvpmtasgaon.edu.insavemyexams.com For a secondary alcohol like this compound, cleavage would lead to prominent fragment ions. pdvpmtasgaon.edu.in The fragmentation pattern is a molecular fingerprint that can help distinguish it from its isomers. libretexts.orgwikipedia.org
Table 3: Predicted HRMS Data and Potential Fragments for this compound
| Ion/Fragment | Predicted m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 171.1743 | Protonated molecule |
| [M+Na]⁺ | 193.1563 | Sodium adduct |
| [M-H]⁻ | 169.1598 | Deprotonated molecule |
| [M-H₂O]⁺ | 153.1638 | Loss of water |
| C₃H₇O⁺ | 59.0497 | Fragment from cleavage alpha to the hydroxyl group |
Predicted m/z values are based on the molecular formula C11H22O and may vary slightly in experimental data. uni.lu
Chiroptical Spectroscopy (e.g., ORD, CD) in Stereochemical Research
This compound has two stereocenters, meaning it can exist as multiple stereoisomers. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for investigating the stereochemistry of chiral molecules. researchgate.netacs.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aip.org For chiral alcohols, the electronic transitions associated with the hydroxyl group can give rise to a CD signal. researchgate.netaip.org The sign and magnitude of the CD spectrum can be correlated with the absolute configuration of the stereocenters. acs.org Theoretical calculations can be used to predict the CD spectra for different stereoisomers, and comparison with experimental data can help in assigning the absolute stereochemistry. aip.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared radiation, can also be a powerful tool for studying the stereochemistry of chiral molecules in the solid state. rsc.org
Hyphenated Analytical Techniques for Comprehensive Characterization
The accurate identification and quantification of specific volatile and semi-volatile organic compounds like this compound from complex matrices necessitate the use of powerful analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose, providing both high-resolution separation and definitive structural information. ajpaonline.com
GC-MS and LC-MS Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary hyphenated techniques for the analysis of compounds such as this compound. ajpaonline.comresearchgate.net The choice between GC-MS and LC-MS often depends on the analyte's volatility, thermal stability, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like terpenes and their derivatives. ajpaonline.comnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). jchr.org
The standard method for ionization in the analysis of such compounds is Electron Ionization (EI) at 70 eV. jchr.orgacs.org This high-energy ionization results in a reproducible fragmentation pattern that serves as a "chemical fingerprint," allowing for compound identification by comparing the obtained mass spectrum with established spectral libraries like the National Institute of Standards and Technology (NIST) and Wiley libraries. jchr.orgacs.org
For the analysis of this compound and similar compounds, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5ms), is commonly employed. jchr.orgacs.org
Table 1: Typical GC-MS Parameters for Terpenoid Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | HP-5MS or DB-5ms (30 m x 0.25 mm x 0.25 µm) | jchr.orgacs.org |
| Carrier Gas | Helium | jchr.orgacs.org |
| Injection Mode | Split | jchr.org |
| Injector Temp. | 240-300 °C | jchr.orgwiley-vch.de |
| Ionization Mode | Electron Ionization (EI) | jchr.orgacs.org |
| Ionization Energy | 70 eV | jchr.orgacs.org |
| Mass Analyzer | Quadrupole | acs.org |
| Mass Scan Range | 29–350 m/z | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is well-suited for volatile compounds, LC-MS has become the preferred method for less volatile or thermally labile substances. nih.gov For terpenes and related alcohols, which can be analyzed by GC, LC-MS offers the advantage of eliminating the need for derivatization that is sometimes required for polar analytes in GC. nih.gov
Reversed-phase liquid chromatography is typically used, employing a nonpolar stationary phase like C18 with a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile or methanol, with acid modifiers like formic acid. researchgate.netnih.gov A significant challenge for analyzing relatively volatile compounds like this compound by LC-MS is the ionization step. Atmospheric Pressure Chemical Ionization (APCI) has proven effective for such analytes, as it is better suited for less polar and more volatile compounds than the more common electrospray ionization (ESI). nih.gov LC-APCI-MS/MS methods have been developed for the simultaneous quantification of terpenes and other compounds in a single chromatographic run. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 171.17435 | 145.2 |
| [M+Na]⁺ | 193.15629 | 149.7 |
| [M-H]⁻ | 169.15979 | 143.5 |
| [M+NH₄]⁺ | 188.20089 | 165.1 |
| [M+K]⁺ | 209.13023 | 148.5 |
| [M+H-H₂O]⁺ | 153.16433 | 140.5 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Advanced Hyphenated Techniques for Trace Analysis
The analysis of trace components in highly complex matrices, such as natural extracts or biological samples, often presents a significant challenge due to co-eluting compounds and isomeric interferences. chromatographyonline.com Advanced hyphenated techniques provide the enhanced resolving power needed for these applications.
Two-Dimensional Gas Chromatography (GCxGC-MS)
Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a powerful technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. chromatographyonline.com This method employs two different GC columns connected in series by a modulator. The first column typically performs a separation based on boiling point (non-polar stationary phase), while the second, shorter column provides a different separation mechanism, often based on polarity (polar stationary phase). chromatographyonline.com
This "normal-phase" setup is highly effective for separating complex mixtures of terpenes and terpenoids. chromatographyonline.com Monoterpenes, sesquiterpenes, and their oxygenated derivatives (like this compound) can be separated into distinct groups within the two-dimensional chromatogram, allowing for confident identification and quantification even when they overlap in a one-dimensional separation. chromatographyonline.com The enhanced separation provided by GCxGC can prevent the overestimation or complete overlooking of important trace compounds, leading to more accurate sample profiling. chromatographyonline.com This is particularly crucial when analyzing samples where isomeric purity or the presence of specific trace compounds is of interest. chromatographyonline.com
Ecological and Biological Roles in Non Human Model Systems
Identification and Characterization as a Semiochemical in Insect Systems
Semiochemicals are vital for insect survival, reproduction, and social organization. nih.gov They are classified as either pheromones, which facilitate communication within the same species, or allelochemicals, which mediate interactions between different species. amazonaws.com The study of these chemical signals is a cornerstone of chemical ecology, providing insights into insect behavior and evolution. nih.gov
While research directly on 4,8-dimethylnon-7-en-2-ol is limited in the context of pheromones, its corresponding ketone, 4,8-dimethylnon-7-en-2-one, has been identified as a significant component of the alarm pheromone in the Asian hornet, Vespa velutina. kmonceau.frresearchgate.net Alarm pheromones are crucial for the organization and defense of social insect colonies. kmonceau.fr When a hornet stings, the venom, containing these volatile compounds, is released, signaling other hornets to attack. researchgate.net
Studies on both native and invasive populations of Vespa velutina have confirmed the presence of 4,8-dimethylnon-7-en-2-one in their venom glands. kmonceau.frresearchgate.netucl.ac.uk In European invasive populations, it was found to be the second most abundant volatile compound in the venom, after nonan-2-one. kmonceau.fr The composition of these pheromones can, however, show some variation between different populations, which has implications for their use in pest management strategies. kmonceau.frresearchgate.net
It's noteworthy that while the sting apparatus in Hymenoptera evolved from an ovipositor, the venom glands can still produce compounds that may have dual roles, including as sex pheromones. ucl.ac.uk However, the primary identified role for 4,8-dimethylnon-7-en-2-one in Vespa velutina is as an alarm pheromone. researchgate.net
Table 1: Identified Volatile Compounds in the Venom of Vespa velutina
| Compound | Putative Function | Reference |
| 4,8-Dimethylnon-7-en-2-one | Alarm Pheromone | kmonceau.frresearchgate.netresearchgate.net |
| Heptan-2-one | Alarm Pheromone | kmonceau.frucsd.edu |
| Nonan-2-one | Alarm Pheromone | kmonceau.frucsd.edu |
| Undecan-2-one | Alarm Pheromone | kmonceau.frucsd.edu |
| Non-8-en-2-one | Alarm Pheromone | kmonceau.fr |
While direct behavioral bioassays on this compound are not extensively documented, studies on the related ketone provide insight into its activity. Gas chromatography coupled with electroantennographic detection (GC-EAD) has been used to identify which volatile compounds in the venom of Vespa velutina elicit a response from the hornet's antennae. ucsd.eduescholarship.org These studies have shown that several ketones, including 4,8-dimethylnon-7-en-2-one, are electrophysiologically active. ucsd.edu
Behavioral assays have confirmed that the venom of Vespa velutina induces aggressive responses in workers. kmonceau.frresearchgate.net When crushed venom glands were presented to wild nests, it resulted in an attack response from the colony. kmonceau.frresearchgate.net Further studies have tested individual synthetic compounds and found that while several ketones can trigger attacks, their effectiveness can vary. ucsd.edu For instance, nonan-2-one was shown to trigger attacks at biologically relevant concentrations. ucsd.edu The combination of multiple compounds in the pheromone blend likely results in a more robust and specific response.
Biosynthetic Origin of Related Compounds in Biological Matrices
The biosynthesis of semiochemicals like this compound and its ketone counterpart is a complex process. In insects, many pheromones are derived from common metabolic pathways, particularly those involved in lipid and terpenoid synthesis. nih.govnih.gov
The biosynthesis of terpenoid compounds, a diverse class of natural products, is of particular relevance. chemecol.org Terpenes are synthesized from simple 5-carbon isoprene (B109036) units, which are condensed to form larger isoprenoid diphosphates. nih.gov These precursors are then converted into a vast array of cyclic and acyclic terpenes by enzymes called terpene synthases (TPS). nih.govresearchgate.net
Insects have evolved their own terpene synthase enzymes, which are believed to have originated from isopentenyl diphosphate (B83284) synthases (IDS) involved in primary metabolism. nih.gov This evolutionary recruitment of existing metabolic machinery has allowed insects to produce a wide range of terpenoid pheromones. nih.gov For example, the aphid alarm pheromone, (E)-β-farnesene, is synthesized through the terpenoid backbone biosynthesis pathway. nih.gov While the specific biosynthetic pathway of this compound in insects has not been fully elucidated, its structure suggests a likely origin from terpenoid or related fatty acid metabolic pathways.
Ecological Significance in Inter-Species Chemical Communication
The role of semiochemicals extends beyond communication within a single species. nih.gov These chemical signals can be intercepted and used by other species, leading to complex ecological interactions. For instance, predators and parasitoids often use the pheromones of their prey or hosts to locate them.
Plants also produce a vast array of secondary metabolites, many of which are volatile and can be used by insects as cues for finding host plants. nih.gov In some cases, insects have evolved to sequester these plant compounds and use them for their own defense or as precursors for their pheromones. amazonaws.comnih.gov This highlights the intricate web of chemical communication that shapes ecological communities. taylorfrancis.com The presence of compounds like 4,8-dimethylnon-7-en-2-one in insect venom, which serves as a defense mechanism, is a clear example of the role of chemical compounds in inter-species interactions, in this case, between the hornet and its potential predators or threats. researchgate.net
Theoretical and Computational Chemical Studies of 4,8 Dimethylnon 7 En 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,8-Dimethylnon-7-en-2-ol, these methods could elucidate its electronic structure and predict its reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies would be invaluable for predicting its behavior in chemical reactions. For instance, in the context of its synthesis or degradation, DFT can be employed to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.
A hypothetical DFT study on the acid-catalyzed dehydration of this compound could, for example, determine the activation energies for the formation of different alkene isomers. This would provide insight into the regioselectivity and stereoselectivity of the reaction. Such studies are common for other terpene alcohols and have been instrumental in understanding their reaction mechanisms. acs.orgresearchgate.netacs.org
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would provide critical information about its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be localized around the carbon-carbon double bond and the oxygen atom of the hydroxyl group, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. This type of analysis is standard in computational studies of organic molecules. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound is a flexible acyclic molecule with multiple rotatable bonds. This flexibility means it can exist in a multitude of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and calculating the forces between the atoms to model their motion. By running the simulation for a sufficient length of time, it is possible to explore the molecule's conformational landscape and identify the most stable (lowest energy) conformations. Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its physical properties and biological activity. Such simulations have been applied to other terpenes to understand their interactions with biological systems. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies would be particularly useful.
Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a given conformation of this compound. By averaging these predicted shifts over the Boltzmann population of its stable conformers (obtained from MD simulations or conformational searches), a theoretical NMR spectrum can be generated. This can be a powerful tool for assigning experimental NMR signals, especially for complex molecules with overlapping peaks. researchgate.netresearchgate.netuncp.edu Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focus on methodology, not specific biological activity outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been found, the methodology is widely applied to fragrance compounds and other terpenes. acs.orgnih.govoup.comnih.govconicet.gov.ar
A typical QSAR study on a series of analogs of this compound would involve the following steps:
Data Set Compilation: A set of molecules with known activities (e.g., odor intensity, receptor binding affinity) would be gathered.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.
Such a model could then be used to predict the activity of new, untested analogs of this compound, guiding the design of new compounds with desired properties.
Research Applications and Utility in Chemical Synthesis and Materials Science
4,8-Dimethylnon-7-en-2-ol as a Versatile Chiral Building Block in Complex Molecule Synthesis
Chiral alcohols are highly prized in organic synthesis as they serve as foundational components for constructing complex, stereochemically defined molecules. fiveable.me The ability to introduce a specific stereocenter early in a synthetic sequence is crucial for efficiency and for achieving the desired biological or chemical activity in the final product. Desymmetrization strategies and kinetic resolutions are common methods for obtaining enantiomerically pure alcohols, which are then elaborated into more complex structures. researchgate.netencyclopedia.pubmdpi.com
The enantiomers of this compound serve as valuable intermediates in the synthesis of pharmaceutically relevant compounds. Chiral alcohols are frequently employed as building blocks for creating biologically active substances, including pharmaceuticals and natural products. thieme-connect.combohrium.com A notable application is in the preparation of intermediates for drug candidates. For instance, the lipase-catalyzed resolution of racemic this compound has been utilized to produce the (R)-enantiomer, which is a key intermediate for the synthesis of (R)-arimoclomol. researchgate.net Arimoclomol is a compound that has been investigated for its potential therapeutic properties. This synthetic pathway highlights the importance of this compound as a chiral precursor to complex molecular targets.
| Starting Material | Process | Resulting Chiral Intermediate | Target Scaffold/Compound Class |
|---|---|---|---|
| (R/S)-4,8-Dimethylnon-7-en-2-ol | Lipase-catalyzed kinetic resolution | (R)-4,8-Dimethylnon-7-en-2-ol | Intermediate for (R)-arimoclomol researchgate.net |
Terpenes and their derivatives are a significant class of natural products used as starting materials in the synthesis of agrochemicals, such as pesticides and herbicides. numberanalytics.comwikipedia.org The structural diversity and inherent biological activity of terpenes make them attractive scaffolds for modification. mdpi.com this compound is identified as a fine chemical intermediate and a raw material for the synthesis of various pesticides. lookchem.com The development of sustainable crop protection agents often involves the use of terpene derivatives. For example, research has shown that turpentine-derived secondary amines exhibit potent herbicidal activity, demonstrating the potential of terpene-like structures in agrochemical applications. rsc.org The use of this compound as a precursor allows researchers to create novel compounds for screening and development in the agricultural sector. ontosight.ai
| Precursor Compound | Target Agrochemical Class | Research Context |
|---|---|---|
| This compound | Pesticides lookchem.com | Serves as a primary raw material for the synthesis of new pesticide candidates. |
| General Terpene Derivatives | Herbicides rsc.org | Derivatization of terpene structures to produce compounds with herbicidal activity for sustainable crop protection. rsc.org |
Application in the Development of New Catalytic Systems
Chiral alcohols are crucial in the field of asymmetric catalysis, not only as products but also as components of the catalysts themselves. thieme-connect.com They can be converted into chiral ligands that, when complexed with a metal center, can induce high enantioselectivity in a wide range of chemical transformations. alfachemic.comnih.gov These catalytic systems are fundamental for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. takasago.com
While direct use of this compound in a specific, named catalyst system is not widely documented, its structural features are highly relevant. Research on the closely related isomer, 4,8-dimethylnon-7-en-1-ol, has demonstrated its use in enzyme-catalyzed transesterification reactions under microwave irradiation, showcasing the reactivity of this molecular framework in catalytic processes. praiseworthyprize.orgresearchgate.net The presence of a chiral hydroxyl group in this compound makes it a candidate for development into a chiral ligand or auxiliary, where it could be used to influence the stereochemical outcome of reactions such as asymmetric reductions, oxidations, or carbon-carbon bond formations. alfachemic.comru.nl
Role in Advanced Materials Research (e.g., Polymer Chemistry Monomers, where structure is key)
The push for sustainable and bio-based materials has led to increased interest in using renewable resources like terpenes as feedstocks for polymer synthesis. mdpi.comdiva-portal.org Terpenes offer a source of structurally diverse and functionalizable molecules that can be converted into monomers for the production of biopolymers. wikipedia.orgresearchgate.net
This compound has been identified as a potential raw material for the synthesis of polymer monomers. lookchem.com The hydroxyl group provides a reactive handle for chemical modification, while the alkene functionality offers a site for polymerization or further functionalization. A common strategy involves the esterification of the hydroxyl group with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, to produce a functionalized monomer. google.com Alternatively, the double bond can be utilized in polymerization reactions. The specific structure of the terpene-derived monomer, including its chirality and the bulky dimethylnonenyl side chain, can impart unique properties to the resulting polymer, such as altered glass transition temperature, hydrophobicity, and mechanical characteristics. mdpi.comgoogle.com
| Precursor | Potential Monomer Derivative | Polymerization Pathway | Potential Polymer Properties |
|---|---|---|---|
| This compound | 4,8-Dimethylnon-7-en-2-yl acrylate | Radical polymerization of the vinyl group google.com | Bio-based thermoplastic with specific thermal and mechanical properties influenced by the terpene side chain. mdpi.com |
Future Research Directions and Unexplored Avenues for 4,8 Dimethylnon 7 En 2 Ol
Exploration of Undiscovered Stereoisomeric Forms and Their Properties
4,8-Dimethylnon-7-en-2-ol possesses two chiral centers, at carbons 2 and 4, which means it can exist in four possible stereoisomeric forms: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Currently, detailed characterization of all these stereoisomers is not extensively documented in publicly available literature. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to significant differences in their physical, chemical, and biological properties, including their scent profiles and biological activity.
Future research should focus on the stereoselective synthesis of each of these undiscovered forms. This would enable a thorough investigation and comparison of their individual properties. Key research avenues include:
Chiral Synthesis and Separation: Developing and optimizing synthetic routes to produce each stereoisomer in high purity. This could be followed by the application of chiral chromatography techniques for their effective separation and purification.
Property Characterization: Once isolated, each stereoisomer should be subjected to detailed analysis to determine its specific properties. This includes its odor profile, boiling point, optical rotation, and other physicochemical characteristics.
Biological Activity Screening: A comparative study of the biological activities of the different stereoisomers is crucial. As is common with chiral molecules, different stereoisomers may exhibit varied interactions with biological systems.
Advanced analytical techniques such as chiral gas chromatography and molecular rotational resonance (MRR) spectroscopy could be pivotal in the separation and structural elucidation of these stereoisomers. mdpi.com
Development of Greener Synthetic Routes and Sustainable Methodologies
The development of environmentally friendly and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For this compound, future research should prioritize the development of greener synthetic routes that are more efficient and have a lower environmental impact than traditional methods.
Promising areas for investigation include:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols offers a highly selective and environmentally benign alternative to conventional chemical catalysis. bohrium.comnih.govtandfonline.comfao.orgnih.gov Research into identifying or engineering enzymes, such as ketoreductases, that can stereoselectively reduce the corresponding ketone (4,8-dimethyl-7-nonen-2-one) to a specific stereoisomer of the alcohol would be a significant advancement. tandfonline.com The use of plant-based biocatalysts, such as Daucus carota (carrot) roots, could also be explored for their potential in the asymmetric reduction of ketones. nih.gov
Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials, such as citronellal (B1669106), which can be sourced from essential oils, would align with the principles of green chemistry. researchgate.netsemanticscholar.orgchemicalbook.comptmitraayu.com
Catalytic Hydrogenation: Exploring the use of efficient and recyclable catalysts for the hydrogenation of the corresponding ketone would be a more sustainable approach.
These green chemistry approaches would not only reduce the environmental footprint of producing this compound but could also lead to more cost-effective and efficient manufacturing processes.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of chemical reactions. For this compound, AI and ML could be applied to:
Predicting Stereoselectivity: Machine learning models can be trained on existing datasets of stereoselective reactions to predict the most effective catalysts and reaction conditions for synthesizing a specific stereoisomer of this compound. researchgate.netbrandeis.eduresearchgate.netnih.govrsc.org This could significantly reduce the time and experimental effort required in the traditional trial-and-error approach to catalyst discovery. researchgate.net
Optimizing Reaction Conditions: AI algorithms can be used to optimize various reaction parameters, such as temperature, pressure, solvent, and catalyst loading, to maximize the yield and purity of the desired product.
Discovering Novel Synthetic Routes: AI-powered retrosynthesis tools could be employed to propose novel and potentially more efficient synthetic pathways for this compound.
The integration of AI and ML into the research and development workflow for this compound has the potential to dramatically accelerate the pace of discovery and innovation.
Investigation into Novel Biological or Ecological Roles within Underexplored Systems
Many acyclic monoterpenoids play crucial roles in biological and ecological systems, acting as signaling molecules, defense compounds, or attractants. researchgate.netresearchgate.netscilit.commdpi.com The biological and ecological roles of this compound, however, remain largely unexplored.
Future research should be directed towards:
Pheromonal Activity: Investigating whether this compound or its derivatives act as pheromones in insects or other organisms. Its structural similarity to other known insect pheromones suggests this is a plausible area of investigation.
Allelochemical Effects: Exploring its potential as an allelochemical, i.e., a compound that affects the growth, survival, or reproduction of other organisms. This could include studies on its effects on plants, fungi, and bacteria.
Ecological Interactions: Acyclic monoterpenes are known to be involved in mediating ecological interactions. researchgate.net Research could focus on understanding how this compound might influence plant-herbivore or plant-pollinator interactions in specific ecosystems.
Uncovering the biological and ecological functions of this compound could open up new applications in areas such as pest management, agriculture, and conservation.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing them. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring can provide real-time insights into the progress of a reaction.
For the synthesis of this compound, future research could benefit from the application of:
Real-time Stereoselective Monitoring: Techniques that can monitor the formation of different stereoisomers in real-time would be invaluable for optimizing stereoselective syntheses. pku.edu.cnresearchgate.net This could involve the use of chiral spectroscopic methods or the development of novel sensors.
In situ Spectroscopy: The use of techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction intermediates and product formation in real-time can provide a wealth of information about the reaction mechanism.
Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify and quantify reaction intermediates, even at very low concentrations, providing crucial mechanistic details. nih.gov
By applying these advanced analytical methods, a more complete understanding of the synthesis of this compound can be achieved, leading to more efficient and controlled production processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
